

Fmoc-L-Cys(SIT)-OH: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-L-Cys(SIT)-OH	
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This in-depth technical guide explores the properties and applications of N- α -Fmoc-S-(secisoamylthio)-L-cysteine [Fmoc-L-Cys(SIT)-OH], a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for complex peptides containing multiple disulfide bonds. This document provides a comprehensive overview of its chemical properties, advantages in orthogonal protection strategies, and detailed experimental protocols for its use.

Core Properties of Fmoc-L-Cys(SIT)-OH

Fmoc-L-Cys(SIT)-OH is a derivative of the amino acid L-cysteine, featuring the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α -amino group and a secisoamylthio (SIT) group protecting the sulfhydryl side chain.

Property	Value
CAS Number	2545642-31-5
Molecular Formula	C23H27NO4S2
Molecular Weight	445.59 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMF, NMP, and other common SPPS solvents



The SIT Protecting Group: A Strategic Advantage in Peptide Synthesis

The sec-isoamylthio (SIT) group is a disulfide-based protecting group designed for the protection of the cysteine thiol. Its primary advantage lies in its facile and complete removal under mild reducing conditions, offering a significant improvement over the more sterically hindered and slowly cleaved S-tert-butylthio (StBu) group.[1] This feature is particularly critical in the synthesis of peptides with multiple disulfide bridges, where orthogonal protection and selective deprotection are paramount.

The deprotection of the SIT group is typically achieved using dithiothreitol (DTT). Kinetic studies have demonstrated the superior deprotection efficiency of the SIT group compared to the StBu group.

Protecting Group	Deprotection Time (with DTT)	Deprotection Time (with DTT and 5% H ₂ O)
SIT	160 minutes (complete removal)	< 40 minutes (complete removal)
StBu	500 minutes (~60% removal)	250 minutes (complete removal)

This rapid and clean deprotection under mild conditions minimizes the risk of side reactions and damage to the peptide chain, enhancing the overall yield and purity of the final product.

Orthogonal Protection Strategy for Multi-Disulfide Peptides

The synthesis of peptides with multiple, specific disulfide bonds requires a strategy of orthogonal protection, where different cysteine residues are protected by groups that can be removed under distinct conditions. **Fmoc-L-Cys(SIT)-OH** is an excellent component of such strategies, often used in conjunction with other protecting groups like trityl (Trt), acetamidomethyl (Acm), or tert-butyl (tBu).



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References

- 1. Fmoc-L-Cys(SIT)-OH | 2545642-31-5 | Benchchem [benchchem.com]
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